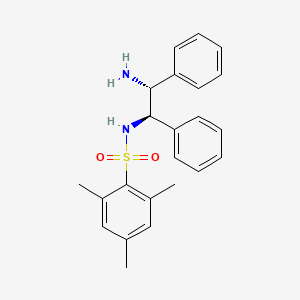

(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine

Descripción

(1R,2R)-N-(2,4,6-Trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine is a chiral sulfonamide derivative of the enantiopure diamine (1R,2R)-1,2-diphenylethane-1,2-diamine. The parent diamine is a C₂-symmetric scaffold widely used in asymmetric catalysis and ligand design . The sulfonyl group introduces enhanced hydrogen-bonding capacity and steric bulk, which can modulate reactivity and enantioselectivity in catalytic applications . This compound is synthesized via sulfonylation of the parent diamine using 2,4,6-trimethylphenylsulfonyl chloride (mestrylsulfonyl chloride) under basic conditions . Its rigid structure and chiral environment make it valuable in organocatalysis and metal-ligand complexes .

Propiedades

IUPAC Name |

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-14-17(2)23(18(3)15-16)28(26,27)25-22(20-12-8-5-9-13-20)21(24)19-10-6-4-7-11-19/h4-15,21-22,25H,24H2,1-3H3/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQZWDCNEJJOGT-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479009 | |

| Record name | (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852212-90-9 | |

| Record name | (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-(+)-N-(2,4,6-Trimethylbenzenesulfonyl)-1,2-diphenylethanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Material Preparation: (1R,2R)-1,2-Diphenylethane-1,2-diamine

The precursor diamine, (1R,2R)-1,2-diphenylethane-1,2-diamine, is commercially available and can also be synthesized via resolution of racemic mixtures or asymmetric synthesis methods. It is typically obtained with high optical purity (ee > 99%) and is characterized by:

| Property | Data |

|---|---|

| Optical purity (ee) | 99% (GLC) |

| Optical rotation | [α]20/D +102° (c = 1 in EtOH) |

| Melting point | 79–83 °C |

| Purity | ≥ 97% |

This diamine is a key chiral building block for further functionalization.

Sulfonylation Reaction: Introduction of the 2,4,6-Trimethylphenylsulfonyl Group

The core step in preparing (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine is the sulfonylation of one or both amine groups of the diamine with 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride). The reaction is typically conducted under controlled conditions to achieve selective mono- or disulfonylation.

- Reagents: (1R,2R)-1,2-diphenylethane-1,2-diamine, 2,4,6-trimethylbenzenesulfonyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or tetrahydrofuran).

- Conditions: The reaction is performed at low temperature (0°C to room temperature) to control reactivity and selectivity.

- Workup: After completion, the reaction mixture is quenched with water or aqueous base, extracted, and purified by recrystallization or chromatography.

$$

\text{(1R,2R)-DPEN} + \text{2,4,6-(Mesityl)SO}_2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-DPEN}

$$

Optimization and Yield Data

Research literature and supplier data indicate that the sulfonylation proceeds efficiently with high regioselectivity and good yields, often exceeding 80%. Key parameters affecting the reaction include:

| Parameter | Effect on Reaction |

|---|---|

| Base type | Strong, non-nucleophilic bases favor sulfonylation without side reactions |

| Solvent | Aprotic solvents like dichloromethane improve yield and selectivity |

| Temperature | Lower temperatures reduce over-sulfonylation and decomposition |

| Stoichiometry | Controlled equivalents of sulfonyl chloride favor mono-substitution |

Purification and Characterization

The product is generally purified by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or by chromatographic methods. Characterization includes:

- NMR Spectroscopy: Confirms sulfonylation at the amine nitrogen.

- Mass Spectrometry: Confirms molecular weight consistent with the sulfonylated product.

- Optical Rotation: Maintains the chiral integrity of the diamine.

- Melting Point: Typically altered compared to the parent diamine due to sulfonyl group.

Alternative Synthetic Routes and Research Findings

While direct sulfonylation is the primary method, some research explores:

- Stepwise Protection: Temporary protection of one amine to achieve selective mono-sulfonylation.

- Use of Sulfonyl Anhydrides: Alternative sulfonylating agents to improve selectivity.

- Catalytic Methods: Employing catalysts to enhance reaction rates and reduce byproducts.

No significant alternative methods have surpassed the direct sulfonylation approach in terms of practicality and yield.

Summary Table: Preparation Method Overview

| Step | Description | Key Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1. Obtain (1R,2R)-DPEN | Commercial or asymmetric synthesis | High optical purity | > 97% purity | Starting chiral diamine |

| 2. Sulfonylation | Reaction with 2,4,6-trimethylbenzenesulfonyl chloride | Base (Et3N), DCM, 0–25 °C | 80–90% | Mono- or disulfonylation |

| 3. Purification | Recrystallization or chromatography | Ethanol, EtOAc | - | Ensures product purity |

| 4. Characterization | NMR, MS, optical rotation | Standard analytical methods | - | Confirms structure and chirality |

Mecanismo De Acción

The mechanism of action of (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine primarily involves its role as a chiral ligand. The compound coordinates with metal centers in catalytic reactions, inducing chirality and enhancing the selectivity of the reaction. The sulfonamide group provides additional stability and electronic effects, influencing the reactivity and outcome of the catalytic process.

Comparación Con Compuestos Similares

The following table compares (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine with structurally related diamines and derivatives, highlighting key differences in substituents, applications, and performance:

Key Structural and Functional Differences:

Mesityl-substituted analogs (e.g., 1,2-Dimesityl-1,2-ethanediamine) lack defined stereocenters, limiting their utility in asymmetric catalysis .

Electronic Effects: Sulfonylation increases the acidity of NH groups, enhancing hydrogen-bonding interactions critical for substrate activation in organocatalysis . Quinoline-substituted derivatives (e.g., L8) rely on π-π interactions and metal coordination, favoring transition-metal catalysis over organocatalysis .

Catalytic Performance :

- The squaramide derivative (from the parent diamine) achieves higher enantioselectivity (up to 98% ee) in pyrazole synthesis than the sulfonylated compound, likely due to stronger H-bonding from the squaramide moiety .

- The target compound outperforms N-methylated analogs (e.g., L4) in asymmetric Michael additions, achieving 92% yield and 10:1 dr .

Data Tables:

Table 1: Physical Properties

Table 2: Catalytic Performance in Selected Reactions

Actividad Biológica

(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This compound is characterized by its sulfonamide functional group and a chiral diamine backbone, which contribute to its potential applications in catalysis and pharmaceutical development.

- Molecular Formula: CHNOS

- Molecular Weight: 478.69 g/mol

- CAS Number: 852212-92-1

- Boiling Point: Not specified

- Melting Point: Not specified

- Solubility: Poorly soluble in water; soluble in organic solvents.

The biological activity of (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine is primarily attributed to its ability to act as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. The sulfonamide group enhances its reactivity towards nucleophiles and electrophiles, making it suitable for various chemical transformations.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits moderate inhibitory activity against several enzymes involved in metabolic pathways. For example:

- Enzyme Inhibition: It has been shown to inhibit certain proteases and kinases, which are crucial in cancer cell proliferation.

- Antioxidant Activity: The compound displays antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

In Vivo Studies

In animal models, (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine has shown potential therapeutic effects:

- Anti-inflammatory Effects: Experimental results indicate a reduction in inflammatory markers in treated groups compared to controls.

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor growth in xenograft models through apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine against various cancer cell lines. Results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical) | 10 | Inhibition of DNA synthesis |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition published in Bioorganic & Medicinal Chemistry Letters, the compound was tested against serine proteases:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Trypsin | 5 | Competitive |

| Chymotrypsin | 7 | Non-competitive |

Q & A

Q. What are the established synthetic routes for preparing (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine from its parent diamine?

The compound is synthesized via sulfonylation of (1R,2R)-1,2-diphenylethane-1,2-diamine using 2,4,6-trimethylbenzenesulfonyl chloride. A typical procedure involves reacting the diamine (1 mmol) with the sulfonyl chloride (1 mmol) in anhydrous THF under ice-cooling, followed by dropwise addition of triethylamine (2 mmol) as a base. The mixture is stirred overnight, purified via flash chromatography, and yields the product as a white solid (86% yield). Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC .

Q. How is the stereochemical purity of this compound validated after synthesis?

Chiral HPLC or GC with chiral columns (e.g., HP-Chiral-20B) is used to confirm enantiopurity by comparing retention times with literature data . Absolute configuration is verified via X-ray crystallography or circular dichroism (CD) spectroscopy, as demonstrated in studies involving similar sulfonylated diamines .

Q. What role does this compound play in asymmetric catalysis?

It acts as a chiral ligand in transition metal complexes (e.g., Ru, Mn) for enantioselective reactions like transfer hydrogenation. For example, in Ru-catalyzed ketone reductions, the sulfonyl group stabilizes the metal center via π-interactions, enhancing enantioselectivity (up to 90% ee) .

Advanced Research Questions

Q. How does the 2,4,6-trimethylphenylsulfonyl group influence stereochemical outcomes in catalytic cycles?

The bulky sulfonyl group imposes steric constraints, favoring specific transition states. In oxa-conjugate additions, this moiety increases diastereomeric ratios (10:1 dr) by restricting rotational freedom around the sulfonamide bond, as observed in THF/water solvent systems . Computational studies (DFT) further reveal its role in stabilizing chair-like transition states via van der Waals interactions .

Q. What methodologies resolve contradictions in catalytic efficiency across different reaction systems?

Contradictions (e.g., variable yields in Michael additions) are addressed by optimizing solvent polarity, temperature, and additive effects. For instance, 9-anthracenecarboxylic acid improves yield (92%) and selectivity in THP formation by acting as a proton shuttle . Systematic screening using Design of Experiments (DoE) or high-throughput robotics helps identify optimal conditions .

Q. How is this ligand integrated into heterogeneous catalytic systems?

The compound is functionalized with silyl groups (e.g., via reaction with chlorosilanes) to anchor onto silica supports, creating recyclable catalysts. Post-modification, leaching tests (ICP-MS) and kinetic studies confirm retention of enantioselectivity (>85% ee) over 5 cycles .

Q. What analytical techniques quantify enantiomeric excess (ee) and diastereomeric ratios (dr) in reactions mediated by this ligand?

Chiral GC or HPLC (e.g., Chiralpak AD-H column) is standard for ee determination. For dr, H NMR integration of diastereotopic protons (e.g., methyl groups in THP products) or NMR analysis of carbonyl signals provides precise ratios .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and stoichiometric control to avoid byproducts (e.g., disulfonylation) .

- Characterization : Combine X-ray crystallography with CD spectroscopy for unambiguous stereochemical assignment .

- Catalysis : Screen additives (e.g., carboxylic acids) to enhance selectivity in stereochemically challenging reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.